molecular formula C21H21N3O B2951593 N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide CAS No. 330216-04-1

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

Numéro de catalogue B2951593
Numéro CAS: 330216-04-1
Poids moléculaire: 331.419
Clé InChI: ASUAOMATVIPFFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, commonly known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medical research. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.

Mécanisme D'action

The mechanism of action of BML-210 involves the inhibition of various enzymes and proteins involved in the inflammatory and cancerous processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
BML-210 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. BML-210 has been found to exhibit neuroprotective effects by inhibiting the activity of HDACs, which are involved in the pathogenesis of various neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using BML-210 in lab experiments include its potent pharmacological properties, high selectivity, and low toxicity. The compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, the limitations of using BML-210 in lab experiments include the complexity of its synthesis, which may limit its availability and scalability.

Orientations Futures

For research on BML-210 include the development of more efficient and scalable synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the assessment of its efficacy in clinical trials. Additionally, the potential of BML-210 as a drug candidate for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders should be further explored.

Méthodes De Synthèse

The synthesis of BML-210 involves a series of chemical reactions starting from the precursor compound 2-chloro-N-(pyridin-2-yl)benzamide. The reaction involves the addition of benzylamine and dimethylamine to the precursor compound, followed by the removal of the chlorine atom. The final product is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

BML-210 has been extensively studied for its potential therapeutic applications in various fields of medical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the activity of various enzymes and proteins involved in the pathogenesis of several diseases.

Propriétés

IUPAC Name

N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUAOMATVIPFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.